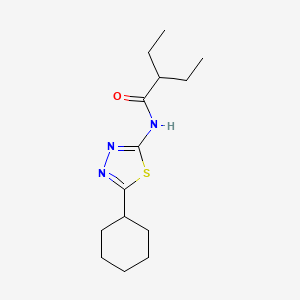![molecular formula C16H15Cl2NO B5879862 1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as Dibutylone, is a chemical compound that belongs to the cathinone family. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. Dibutylone has been used in scientific research to study its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to its psychoactive effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to increase locomotor activity and induce hyperactivity in rats. 1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has also been found to produce rewarding effects, leading to its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dibutylone in lab experiments is its relatively low cost compared to other drugs. Additionally, it has a relatively long half-life, allowing for longer experiments. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Zukünftige Richtungen
There are several potential future directions for research on dibutylone. One area of interest is its potential use in the treatment of addiction to other stimulants. Additionally, more research is needed to fully understand its biochemical and physiological effects, as well as its mechanism of action. Finally, more studies are needed to determine the long-term effects of dibutylone use, both in terms of its potential for addiction and its impact on overall health.
Synthesemethoden
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone can be synthesized through a simple reaction between 3,4-dichlorophenylacetone and 4-methylphenethylamine. The reaction is carried out in the presence of a catalyst, typically aluminum amalgam or palladium on carbon. The resulting product is a white crystalline powder that is soluble in water and alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone has been used in scientific research to study its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, dibutylone has been studied for its potential use in the treatment of addiction to other stimulants, such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-11-2-5-13(6-3-11)19-9-8-16(20)12-4-7-14(17)15(18)10-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQQVBNOEACABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)




![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)

![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

